molecular formula C14H18N4OS B12908770 2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine CAS No. 284681-55-6

2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine

Cat. No.: B12908770
CAS No.: 284681-55-6
M. Wt: 290.39 g/mol
InChI Key: CYSLSTQJDPGVDW-UHFFFAOYSA-N
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Description

2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine typically involves the reaction of 2-aminophenol with various reagents under specific conditions. For example, the reaction between 2-aminophenol and 4-amino benzaldehyde in ethanol using lead acetate in acetic acid under reflux conditions can be used to obtain the desired compound . Other methods may involve the use of different catalysts and solvents to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine include other heterocyclic compounds containing sulfur and nitrogen atoms, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and the resulting unique chemical and physical properties

Properties

CAS No.

284681-55-6

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

2-(2-aminophenyl)sulfanyl-6-butan-2-yloxypyrimidin-4-amine

InChI

InChI=1S/C14H18N4OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-7-5-4-6-10(11)15/h4-9H,3,15H2,1-2H3,(H2,16,17,18)

InChI Key

CYSLSTQJDPGVDW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=CC=C2N

Origin of Product

United States

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